An In-depth Technical Guide to DBCO-PEG6-amine TFA: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to DBCO-PEG6-amine TFA: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DBCO-PEG6-amine TFA, a heterobifunctional linker widely utilized in the field of bioconjugation. This document details its chemical structure, physicochemical properties, and core applications, with a focus on its role in the synthesis of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and a workflow diagram are provided to facilitate its practical implementation in a laboratory setting.
Core Concepts: Structure and Reactivity
DBCO-PEG6-amine TFA is a chemical tool that incorporates three key functional components:
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Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules. This reactivity is the cornerstone of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the rapid and specific formation of a stable triazole linkage under mild, aqueous conditions, without the need for a cytotoxic copper catalyst.
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Hexaethylene Glycol (PEG6) Spacer: A hydrophilic polyethylene glycol chain that enhances the aqueous solubility of the molecule and its conjugates. The PEG spacer also reduces steric hindrance, providing flexibility and optimal spatial orientation between the molecules being linked.
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Primary Amine (-NH2): A versatile functional group that readily reacts with activated carboxylic acids (e.g., NHS esters) and other carbonyl compounds to form stable amide bonds.
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Trifluoroacetic Acid (TFA) Salt: The amine group is supplied as a TFA salt, which is typically removed by a mild base during the coupling reaction.
This trifunctional design provides a versatile platform for the precise and efficient assembly of complex biomolecular conjugates.
Physicochemical and Reactivity Data
The following tables summarize the key quantitative data for DBCO-PEG6-amine TFA and its reactive moieties. It is important to note that while some data is specific to this molecule, other values are representative of DBCO-PEG linkers in general, as precise experimental data for this specific compound is not always available in published literature.
Table 1: Physicochemical Properties of DBCO-PEG6-amine TFA
| Property | Value | Source(s) |
| Molecular Formula | C35H46F3N3O10 | [1] |
| Molecular Weight | 725.75 g/mol | [1] |
| Purity | Typically ≥95% | [2] |
| Physical Form | Solid or oil | - |
| Solubility | ||
| Organic Solvents (DMSO, DMF) | Soluble | [3] |
| Aqueous Buffers | The PEG spacer enhances water solubility. Related DBCO-PEG-NHS esters are soluble up to 1.5 mM. | [3] |
Table 2: Reactivity and Stability Profile
| Parameter | Description | Source(s) |
| DBCO Reactivity | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azides. | [4] |
| Second-Order Rate Constant (k₂) | Typically in the range of 0.1 - 2.0 M⁻¹s⁻¹ for DBCO derivatives with azides. Specific rates can be influenced by solvent, pH, temperature, and the azide's electronic properties. For example, some studies report rates for DBCO derivatives in the range of 0.18-1.22 M⁻¹s⁻¹ in various buffers. | [5][6] |
| Amine Reactivity | Nucleophilic acyl substitution with activated esters (e.g., NHS esters) to form amide bonds. | [7] |
| Reaction Conditions (SPAAC) | Mild, aqueous conditions. Typically performed at room temperature (20-25°C) or 37°C. The reaction is efficient in a pH range of 5-10. | [1] |
| Reaction Conditions (Amine Coupling) | Favored at near-neutral to slightly alkaline pH (7-9) in non-amine containing buffers. | [8] |
| Stability | ||
| pH | The DBCO group is sensitive to acidic conditions (pH < 5), which can cause rearrangement. The amide bond formed after amine coupling is stable between pH 7 and 9. | [3] |
| Temperature | Generally stable at room temperature for short periods. Long-term storage at -20°C is recommended. Increased temperature can accelerate the degradation of the DBCO group in aqueous solutions. | [3][7] |
| Aqueous Solution | Stock solutions in anhydrous organic solvents (DMSO, DMF) are stable for days to months at -20°C. Aqueous working solutions should be prepared fresh. A DBCO-modified antibody was reported to lose 3-5% of its reactivity over 4 weeks at 4°C. | [7][9] |
Experimental Protocols
The following are detailed methodologies for the key reactions involving DBCO-PEG6-amine TFA.
Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes a general procedure for conjugating a DBCO-functionalized molecule (e.g., a protein previously modified with a DBCO-PEG linker) to an azide-containing molecule.
Materials:
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DBCO-functionalized biomolecule
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Azide-containing molecule
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Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES, pH 7.0-7.5 (must be azide-free)
-
Anhydrous DMSO or DMF (if needed for dissolving reactants)
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Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare the DBCO-functionalized biomolecule in the reaction buffer. A starting concentration of 1-5 mg/mL for proteins is recommended.
-
Dissolve the azide-containing molecule in the reaction buffer. If solubility is an issue, a concentrated stock solution can be prepared in DMSO or DMF. The final concentration of the organic solvent in the reaction mixture should typically be kept below 10-15% to avoid denaturation of proteins.
-
-
Conjugation Reaction:
-
Combine the DBCO-functionalized biomolecule and the azide-containing molecule in a reaction tube.
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A molar excess of 1.5 to 10-fold of one reactant over the other can be used to drive the reaction to completion. For antibody-small molecule conjugations, a 7.5-fold excess of the small molecule is often recommended.[8]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight (at least 12 hours).[8] For some reactions, incubation at 37°C can increase efficiency.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified to remove unreacted molecules.
-
Size-exclusion chromatography (e.g., desalting columns) or dialysis are common methods for purifying conjugated proteins.
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Protocol 2: Amine Coupling to an Activated Carboxylic Acid
This protocol describes the reaction of the amine group of DBCO-PEG6-amine TFA with an N-hydroxysuccinimide (NHS)-activated carboxylic acid on another molecule (e.g., a protein or a small molecule).
Materials:
-
DBCO-PEG6-amine TFA
-
NHS-activated molecule
-
Coupling Buffer: Amine-free buffer such as PBS, HEPES, or borate buffer, pH 7-9.[8]
-
Anhydrous DMSO or DMF
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or glycine solution
-
Purification system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the NHS-activated molecule in anhydrous DMSO or DMF.
-
Prepare a stock solution of DBCO-PEG6-amine in anhydrous DMSO or DMF.
-
Prepare the molecule to be conjugated in the coupling buffer. For proteins, a concentration of 1-10 mg/mL is typical.
-
-
Conjugation Reaction:
-
Add the desired molar excess (typically 5- to 20-fold) of the DBCO-PEG6-amine solution to the solution of the NHS-activated molecule. If one of the molecules is a protein, the small molecule is usually added in excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting DBCO-functionalized molecule using an appropriate method such as dialysis, desalting columns, or HPLC to remove excess DBCO-PEG6-amine and quenching reagents.
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Mandatory Visualizations
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate (ADC) using DBCO-PEG6-amine TFA. This process involves the functionalization of a cytotoxic drug with the linker, followed by its conjugation to an azide-modified antibody.
Caption: Workflow for ADC synthesis using DBCO-PEG6-amine.
Logical Relationship of DBCO-PEG6-amine TFA Functionality
The following diagram illustrates the logical relationship between the functional groups of DBCO-PEG6-amine TFA and their respective reaction partners.
Caption: Functional groups and reactions of DBCO-PEG6-amine.
Conclusion
DBCO-PEG6-amine TFA is a powerful and versatile heterobifunctional linker that is instrumental in modern bioconjugation chemistry. Its unique combination of a bioorthogonal DBCO group for copper-free click chemistry and a primary amine for standard amide bond formation, along with a hydrophilic PEG spacer, makes it an ideal tool for the construction of complex biomolecules such as ADCs and PROTACs. A thorough understanding of its properties, reactivity, and the appropriate experimental protocols is crucial for its successful application in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. interchim.fr [interchim.fr]
